molecular formula C25H26N4O3 B10924697 1-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10924697
M. Wt: 430.5 g/mol
InChI Key: FTRWZONZLWVVCH-UHFFFAOYSA-N
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Description

1-(4-METHOXYPHENYL)-N~4~-[1-(4-METHOXYPHENYL)ETHYL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes methoxyphenyl groups and a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHOXYPHENYL)-N~4~-[1-(4-METHOXYPHENYL)ETHYL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and the subsequent attachment of the methoxyphenyl groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the pyrazolo[3,4-b]pyridine core through cyclization reactions involving appropriate precursors.

    Substitution Reactions: Introduction of methoxyphenyl groups via substitution reactions using reagents such as methoxybenzene derivatives.

    Amidation Reactions: Formation of the carboxamide group through amidation reactions using suitable amine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHOXYPHENYL)-N~4~-[1-(4-METHOXYPHENYL)ETHYL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: Oxidation reactions can modify the methoxyphenyl groups or the pyrazolo[3,4-b]pyridine core.

    Reduction: Reduction reactions can target specific functional groups, such as the carboxamide group.

    Substitution: Substitution reactions can introduce new functional groups or modify existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for substitution reactions). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

1-(4-METHOXYPHENYL)-N~4~-[1-(4-METHOXYPHENYL)ETHYL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-METHOXYPHENYL)-N~4~-[1-(4-METHOXYPHENYL)ETHYL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-1-propanol: Shares the methoxyphenyl group but differs in the core structure.

    4-Methoxyphenylboronic acid: Contains the methoxyphenyl group and is used in different chemical reactions.

    Propiophenone, 4’-methoxy-: Similar in having the methoxyphenyl group but with a different functional group.

Uniqueness

1-(4-METHOXYPHENYL)-N~4~-[1-(4-METHOXYPHENYL)ETHYL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and the pyrazolo[3,4-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C25H26N4O3

Molecular Weight

430.5 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C25H26N4O3/c1-15-14-22(25(30)27-16(2)18-6-10-20(31-4)11-7-18)23-17(3)28-29(24(23)26-15)19-8-12-21(32-5)13-9-19/h6-14,16H,1-5H3,(H,27,30)

InChI Key

FTRWZONZLWVVCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)OC)C)C(=O)NC(C)C4=CC=C(C=C4)OC

Origin of Product

United States

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